1-(tert-butyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea
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Description
The compound contains a tert-butyl group, a fluorophenyl group, and a tetrazolyl group. The tert-butyl group is a simple hydrocarbon moiety used in chemical transformations and has implications in biosynthetic and biodegradation pathways . The fluorophenyl group is a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached, and the tetrazolyl group is a type of heterocyclic compound that contains a 5-membered ring made up of four nitrogen atoms and one carbon atom.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the tert-butyl group, which has a unique reactivity pattern due to its crowded nature . The fluorophenyl and tetrazolyl groups may also influence the compound’s reactivity.Scientific Research Applications
- The tert-butyl group plays a pivotal role in various chemical reactions. Its crowded structure influences reactivity, making it a valuable moiety for synthetic transformations. Researchers have employed it in diverse contexts, from protecting groups to functional group manipulations .
- Nature often utilizes tert-butyl-containing compounds. Understanding their biological roles sheds light on their significance. While specific examples vary, the tert-butyl group can be found in natural products, enzymes, and metabolic pathways .
- Investigating biosynthetic pathways involving tert-butyl-containing molecules provides insights into their assembly. Researchers explore how enzymes incorporate this group during biosynthesis, leading to the formation of complex molecules .
- The fate of tert-butyl-containing compounds in the environment is crucial. Biodegradation pathways help us understand how microorganisms break down these molecules. Such knowledge informs environmental impact assessments and waste management strategies .
- Enzymes are powerful catalysts in biocatalytic processes. Researchers have explored the use of tert-butyl-containing substrates in enzymatic reactions. These studies contribute to green chemistry and sustainable synthesis methods .
- Tertiary butyl esters find extensive applications in synthetic organic chemistry. Researchers have developed direct and sustainable methods for introducing the tert-butoxycarbonyl (Boc) group into various organic compounds. These esters serve as versatile intermediates in organic synthesis .
Chemical Transformations:
Biological Relevance:
Biosynthetic Pathways:
Biodegradation Processes:
Biocatalysis:
Tertiary Butyl Esters:
properties
IUPAC Name |
1-tert-butyl-3-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN6O/c1-13(2,3)16-12(21)15-8-11-17-18-19-20(11)10-6-4-5-9(14)7-10/h4-7H,8H2,1-3H3,(H2,15,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CADMDQWGRPALKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1=NN=NN1C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-butyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea |
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